Home > Products > Screening Compounds P61404 > Spiro[3.3]heptane-2,2-diyldimethanamine
Spiro[3.3]heptane-2,2-diyldimethanamine - 1706431-10-8

Spiro[3.3]heptane-2,2-diyldimethanamine

Catalog Number: EVT-1763398
CAS Number: 1706431-10-8
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Spiro[3.3]heptane-2,2-diyldimethanamine is a bicyclic compound characterized by its unique spirocyclic structure. This compound belongs to the family of spiro compounds, which are defined by having two or more rings that share a single atom. The specific arrangement of atoms in spiro[3.3]heptane-2,2-diyldimethanamine contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Source

The synthesis and study of spiro[3.3]heptane derivatives have been documented in various scientific literature, including patents and research articles. The compound is synthesized through various methods that involve cyclization reactions of suitable precursors, often utilizing basic chemicals that facilitate the formation of the spirocyclic framework .

Classification

Spiro[3.3]heptane-2,2-diyldimethanamine is classified as an amine due to the presence of an amine functional group (-NH2) in its structure. It falls under the category of organic compounds and is particularly noted for its applications in drug design and synthesis.

Synthesis Analysis

Methods

The synthesis of spiro[3.3]heptane-2,2-diyldimethanamine typically involves several key steps:

  1. Cyclization Reactions: The initial step often includes the cyclization of cyclobutane derivatives or other suitable precursors under controlled conditions.
  2. Formation of Spirocyclic Framework: For example, the reaction of 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide can yield the desired spirocyclic structure after hydrolysis .
  3. Functional Group Modifications: Subsequent reactions may involve introducing amine groups through nucleophilic substitution reactions or other functional group transformations.

Technical Details

The synthesis is usually performed under specific temperature and pressure conditions to optimize yields and purity. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance scalability and efficiency .

Molecular Structure Analysis

Structure

The molecular structure of spiro[3.3]heptane-2,2-diyldimethanamine features a rigid spirocyclic backbone with two nitrogen atoms incorporated into the framework. The compound's unique geometry contributes to its steric properties, influencing how it interacts with other molecules.

Data

  • Molecular Formula: C8H15N
  • Molecular Weight: Approximately 139.21 g/mol
  • InChI Key: This compound has a specific InChI key that can be used for database searches.
Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-2,2-diyldimethanamine can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert amine groups to secondary or tertiary amines.
  • Substitution: It can also undergo nucleophilic substitution reactions where the amine group may be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation processes.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
  • Substitution Reagents: Thionyl chloride or phosphorus tribromide for substitution reactions .
Mechanism of Action

Process

The mechanism of action for spiro[3.3]heptane-2,2-diyldimethanamine involves its interaction with biological targets, which can modulate various biochemical pathways:

  • Binding Interactions: The compound may bind to specific enzymes or receptors, influencing their activity and leading to changes in cellular processes.
  • Influence on Signaling Pathways: It can affect cell signaling pathways and gene expression through these interactions.

Data

Research indicates that compounds with similar structures have shown potential in modulating biological activities, making them valuable tools in drug discovery .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Melting Point: Specific melting points vary based on purity and synthesis methods.

Chemical Properties

  • Solubility: Generally soluble in organic solvents but less soluble in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data regarding its reactivity profile can be found in chemical databases and peer-reviewed literature .

Applications

Spiro[3.3]heptane-2,2-diyldimethanamine has several scientific applications:

  1. Drug Design: Its unique structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific biological pathways.
  2. Material Science: The compound can be utilized as a building block for synthesizing novel materials with desirable properties.
  3. Biochemical Research: Its ability to modulate enzyme activity makes it useful in biochemical assays and studies aimed at understanding cellular mechanisms .
Introduction to Spiro[3.3]heptane-2,2-diyldimethanamine in Modern Drug Discovery

Role of Spirocyclic Architectures in Medicinal Chemistry

Spirocyclic scaffolds have undergone a paradigm shift in medicinal chemistry, evolving from challenging synthetic targets to highly desirable, three-dimensional frameworks central to contemporary drug design. These structures are defined by a single atom (typically a quaternary carbon) serving as the sole junction between two distinct ring systems, forcing orthogonal ring planes and creating characteristic three-dimensionality [2] [6]. This unique geometry confers several pharmacological advantages:

  • Conformational Restriction & Target Specificity: The rigid spiro architecture locks substituents into predefined spatial orientations, significantly reducing the entropic penalty upon binding to biological targets. This restriction enables precise optimization of ligand-target interactions, enhancing both binding affinity (potency) and selectivity for the intended target over off-target proteins. For example, spirocycles incorporated into kinase inhibitors exploit subtle differences in ATP-binding site geometries to achieve exceptional isoform selectivity, mitigating adverse effects [2] [6].
  • Improved Physicochemical Properties: Spirocycles exhibit substantially higher fractions of sp³-hybridized carbon atoms (Fsp³) compared to traditional aromatic scaffolds. This correlates strongly with enhanced aqueous solubility, reduced melting points, and improved developability. Critically, increased Fsp³ and the resultant three-dimensionality are strongly linked to higher clinical success rates, primarily by improving bioavailability and mitigating toxicity risks like hERG channel inhibition [2] [6].
  • Metabolic Stability Enhancement: The saturated nature of spirocyclic frameworks like spiro[3.3]heptane renders them less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems or flexible alkyl chains. This directly translates to improved pharmacokinetic profiles, including extended plasma half-lives and reduced clearance, minimizing dosing frequency [6].
  • Reduced hERG Liability: The inherent three-dimensionality and lower lipophilicity (clogP) of spirocycles disrupt the planar aromatic stacking often associated with unintended blockade of the hERG potassium channel – a major cause of cardiotoxicity-related drug attrition [6].

Table 1: Impact of Spiro[3.3]heptane Incorporation on Key Drug Properties

PropertyAromatic AnalogueSpiro[3.3]heptane DerivativeImprovement Factor
Fsp³0.2 - 0.41.02.5 - 5x
clogP3.5 - 5.01.8 - 2.5~1.5-2.5 units lower
Solubility (pH 7.4)Low (µg/mL range)Moderate-High (mg/mL range)10-100x
hERG IC₅₀Often < 10 µMTypically > 30 µM>3x increase
Microsomal Stability (HLM, t₁/₂)ShortExtended2-4x increase

Emergence of Spiro[3.3]heptane Derivatives as 3D Bioisosteres

The spiro[3.3]heptane core has rapidly gained prominence as a superior, three-dimensional bioisostere for conventional flat ring systems and flexible chains. Its emergence is driven by synthetic advances providing reliable access to key building blocks like spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6) [5], 2-azaspiro[3.3]heptane [3], and spiro[3.3]heptane-2,6-diamine (CAS 3057-92-9) [7]. These advances overcome historical synthetic hurdles, enabling widespread exploration:

  • Cyclobutane & Aryl Ring Replacement: Spiro[3.3]heptane effectively replaces cyclobutane rings, overcoming inherent puckering flexibility and improving conformational stability. More significantly, it serves as a saturated, three-dimensional substitute for para-substituted benzene rings. This swap drastically reduces lipophilicity (clogP decrease of 1-3 units) while maintaining or even improving potency through novel vector orientations inaccessible to planar systems. The resultant solubility enhancement (often >10-fold) is crucial for oral bioavailability and parenteral formulation development [5] [6].
  • Reduced Rotational Barriers & Atropisomerism: Unlike biphenyls or sterically hindered anilines, spiro[3.3]heptane derivatives lack high rotational barriers, eliminating the risk of atropisomerism – a significant complication in drug development requiring chiral separations and individual isomer characterization. The symmetrical or prochiral nature of many spiro[3.3]heptane derivatives simplifies synthesis and regulatory considerations [6] [10].
  • Demonstrated Therapeutic Efficacy: The strategic value of this scaffold is validated in advanced candidates. Spirocyclic MAT2A inhibitors (e.g., brain-penetrant compound 29-1) exploit the spiro[3.3]heptane geometry to achieve high potency (IC₅₀ = 17 nM in MTAP-null HCT116 cells) and significant in vivo efficacy in MTAP-null xenograft models. The scaffold’s three-dimensionality was crucial for circumventing C-N atropisomer issues plaguing earlier chemotypes while maintaining optimal target engagement and drug-like properties [10]. Similarly, spirocycles feature prominently in potent JAK inhibitors (e.g., JTE-052/delgocitinib), cGAS inhibitors for acute lung injury, and LRRK2 kinase inhibitors for Parkinson’s disease, underscoring therapeutic versatility [6].

Table 2: Bioisosteric Applications of Spiro[3.3]heptane Derivatives

Replaced MotifLimitation of Original MotifAdvantage of Spiro[3.3]heptane ReplacementExample Application
para-Substituted BenzenePlanarity, high clogP, CYP-mediated metabolism↓ clogP (1-3 units), ↑ Solubility, ↑ Metabolic stability, 3D vectorsSolubility enhancement in kinase inhibitors
CyclobutaneRing puckering, conformational flexibility↑ Rigidity, defined exit vectorsConformational restraint in peptidomimetics
Flexible Alkyl Diamines (e.g., CH₂-CH₂-NH₂)Conformational flexibility, promiscuous binding↑ Rigidity, precise vector control, ↓ off-target bindinghERG liability reduction in ion channel modulators
Biphenyl SystemsAtropisomerism risk, high clogP↓ clogP, elimination of atropisomersSimplified development of protease inhibitors

Structural Uniqueness of Spiro[3.3]heptane-2,2-diyldimethanamine

Spiro[3.3]heptane-2,2-diyldimethanamine (systematic name: 2,2-bis(aminomethyl)spiro[3.3]heptane) possesses distinct structural features that differentiate it from other diamino spirocycles and linear diamines, making it particularly valuable for rational drug design:

  • Geminal Diamine Configuration: The two aminomethyl groups (-CH₂NH₂) are attached to the same bridgehead carbon (C2) of the spiro[3.3]heptane core. This geminal arrangement creates a high density of functionalization at a single, highly constrained atom. The C2 carbon is quaternary and sp³-hybridized, enforcing near-tetrahedral geometry (~109.5° bond angles) around this central atom. This contrasts with diamines attached to different carbons (e.g., spiro[3.3]heptane-2,6-diamine) which offer wider spatial separation [7] [8].
  • Precise Vector Geometry: Molecular modeling and crystallographic data indicate that the C-N bonds of the aminomethyl groups project towards spatially distinct "quadrants" defined by the orthogonal cyclopropane rings. The angle between the two C-N bond vectors (N-C2-N) is approximately 105-115°, while torsion angles relative to the spiro junction are constrained by the fused rings. This predictable three-dimensional orientation allows medicinal chemists to precisely map substituents onto target protein surfaces, enabling interactions with residues inaccessible to linear or monodirectional linkers [5] [8].
  • Symmetry and Chirality: The parent spiro[3.3]heptane-2,2-diyldimethanamine molecule possesses a plane of symmetry bisecting through C2 and C5/C6, rendering it achiral (meso). However, upon mono-substitution of one primary amine group, the molecule loses this symmetry plane and becomes chiral, introducing a stereogenic center at the substituted nitrogen (or potentially at C2 if tetrahedral geometry is distorted). This prochirality offers opportunities for stereoselective optimization, although the unsubstituted diamine itself simplifies initial synthetic incorporation [8].
  • Synthetic Versatility: The primary amine groups provide orthogonal handles for diverse derivatization. Common transformations include: amide bond formation, reductive amination, urea/thiourea synthesis, sulfonamide coupling, and conversion to heterocycles (e.g., imidazolines, triazines). This versatility allows the scaffold to serve as a central core linking diverse pharmacophoric elements or as a terminal group modulating polarity and solubility [5] [7] [8]. Its application spans critical therapeutic areas, notably as a core component in brain-penetrant MAT2A inhibitors for CNS cancers targeting MTAP-deletion [10] and as a conformational constraint improving selectivity in kinase inhibitor programs [6]. The scaffold’s rigidity minimizes entropic penalties upon binding while its aliphatic nature disrupts phospholipidosis potential associated with highly cationic amphiphilic diamines.

Table 3: Vector Geometry Analysis of Spiro[3.3]heptane-2,2-diyldimethanamine

Structural ParameterValue/RangeImplication for Drug Design
C2-N Bond Length~1.45 - 1.48 ÅStandard C(sp³)-N bond, flexible via rotation
N-C2-N Bond Angle~105° - 115°Defines proximity of attached groups (~3.5-4.0 Å N-N distance)
Torsion Angle Flexibility (N-C2-Spiro-C3/C7)Highly restricted (± 10-15°)Enforces defined spatial projection of amine vectors
Distance between N atoms~2.4 - 2.7 Å (geminal)Suitable for chelating metal ions or bridging H-bond donors/acceptors
Protonation State (pH 7.4)Predominantly dicationicEnhances solubility; potential for salt bridge formation

Properties

CAS Number

1706431-10-8

Product Name

Spiro[3.3]heptane-2,2-diyldimethanamine

IUPAC Name

[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanamine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h1-7,10-11H2

InChI Key

AFEWUDMYZGBTRO-UHFFFAOYSA-N

SMILES

C1CC2(C1)CC(C2)(CN)CN

Canonical SMILES

C1CC2(C1)CC(C2)(CN)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.